Bienvenue dans la boutique en ligne BenchChem!

CI 949

Allergic mediator release Mast cell degranulation Eicosanoid inhibition

CI 949 (5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt) is an indole-tetrazole carboxamide originally developed by Parke-Davis Pharmaceutical Research Division, Warner-Lambert Company as an orally active inhibitor of allergic mediator release. It belongs to a distinct structural class of tetrazole-bearing antiallergic compounds that suppress the release of histamine, cysteinyl leukotrienes (LTC₄/D₄), and thromboxane B₂ from mast cells and basophils, while also functioning as a calmodulin antagonist that disrupts calcium-dependent signal transduction in leukocytes.

Molecular Formula C26H34N10O5
Molecular Weight 566.6 g/mol
CAS No. 121530-58-3
Cat. No. B046330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI 949
CAS121530-58-3
Synonyms5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt
CI 949
CI-949
Molecular FormulaC26H34N10O5
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
InChIKeyOHOCQQJBKBVAFF-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CI 949 (CAS 121530-58-3): Experimental Allergic Mediator Release Inhibitor — Procurement-Relevant Profile and Differentiation Rationale


CI 949 (5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt) is an indole-tetrazole carboxamide originally developed by Parke-Davis Pharmaceutical Research Division, Warner-Lambert Company as an orally active inhibitor of allergic mediator release . It belongs to a distinct structural class of tetrazole-bearing antiallergic compounds that suppress the release of histamine, cysteinyl leukotrienes (LTC₄/D₄), and thromboxane B₂ from mast cells and basophils, while also functioning as a calmodulin antagonist that disrupts calcium-dependent signal transduction in leukocytes . Unlike first-generation mast cell stabilizers (cromolyn sodium, nedocromil) or H₁-antihistamines (ketotifen), CI 949 simultaneously inhibits multiple classes of pro-inflammatory mediators and exhibits differential selectivity across eosinophil, neutrophil, and macrophage populations .

Why CI 949 Cannot Be Replaced by Cromolyn, Nedocromil, or Ketotifen in Allergic Mediator Research


Procurement decisions that treat CI 949 as interchangeable with conventional mast cell stabilizers or antihistamines overlook its functionally distinct polypharmacology. Cromolyn sodium and nedocromil act primarily by stabilizing mast cell membranes to prevent degranulation but fail to inhibit histamine release from antigen-challenged guinea-pig lung at pharmacologically relevant concentrations; only cromolyn partially suppresses eicosanoid synthesis . Ketotifen, an H₁-antagonist with mast cell stabilizing properties, does not address leukotriene or thromboxane pathways. CI 949, in contrast, simultaneously suppresses histamine, sulfidopeptide leukotrienes, and thromboxane B₂ release across both human leukocyte and lung mast cell preparations, with a rank-order potency favoring eicosanoid inhibition (IC₅₀ 0.1–0.5 μM) over histamine (IC₅₀ 11.4 μM) . Furthermore, CI 949 uniquely couples mediator release inhibition with calmodulin antagonism (IC₅₀ 31.0 μM) and intracellular calcium mobilization blockade (IC₅₀ 8.4 μM), a mechanistic signature absent from the standard-of-care comparators . These quantitative differences mean that substituting CI 949 with cromolyn, nedocromil, or ketotifen will fundamentally alter — and likely narrow — the mediator inhibition profile observed in experimental systems.

CI 949 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Multi-Mediator Inhibition vs. Ketotifen, Cromolyn, and Nedocromil in Antigen-Challenged Guinea-Pig Lung

In a direct comparative study using antigen-challenged lung fragments from actively sensitized guinea-pigs, CI 949 inhibited histamine, immunoreactive sulfidopeptide leukotrienes (LTC₄/D₄), and thromboxane B₂ with IC₅₀ values of 26.7 ± 2.8 μM, 2.7 ± 2.4 μM, and 3.0 ± 1.8 μM, respectively. In the same assay system, the reference antiallergic drugs ketotifen, cromolyn, and nedocromil either failed to inhibit histamine release entirely or did so only at high, non-pharmacological concentrations. Only cromolyn inhibited the synthesis or release of the two eicosanoids (LTC₄/D₄ and TXB₂), and even then without the broad-spectrum, concentration-dependent profile observed for CI 949 . This establishes CI 949 as a functionally broader inhibitor than any single standard-of-care comparator in the same experimental context.

Allergic mediator release Mast cell degranulation Eicosanoid inhibition Antiallergic drug screening

Differential Leukocyte Subtype Selectivity: CI 949 vs. CI-959 in Human Eosinophil, Neutrophil, and Macrophage Activation

CI 949 and its structural analog CI-959 (benzothiophene core replacing the indole) were evaluated in separate studies using the same phagocytic stimulus (serum-opsonized zymosan, SOZ) and overlapping human leukocyte populations. CI 949 inhibited the eosinophil respiratory burst (superoxide anion generation) with an IC₅₀ of 22.8 μM, while CI-959 was approximately 2.4-fold more potent on this endpoint (IC₅₀ 9.6 μM). Conversely, CI 949 inhibited neutrophil myeloperoxidase release with an IC₅₀ of 21.4 μM, whereas CI-959 was approximately 2.9-fold more potent (IC₅₀ 7.5 μM). Critically, CI 949 at 100 μM produced no inhibition of eosinophil peroxidase release and only 11.7% inhibition of macrophage N-acetyl-β-D-glucosaminidase release, while CI-959 at the same concentration inhibited these endpoints by 19.5% and 25.6%, respectively . This demonstrates that despite their structural similarity, the two analogs exhibit quantitatively and qualitatively distinct leukocyte selectivity fingerprints, with CI 949 displaying a narrower specificity window that may be advantageous for experimental designs requiring eosinophil/neutrophil discrimination with reduced macrophage off-target effects.

Leukocyte activation Respiratory burst Lysosomal enzyme release Eosinophil biology Neutrophil pharmacology

Calmodulin Antagonism as a Mechanistic Differentiator from Standard Mast Cell Stabilizers

CI 949 inhibits FMLP-stimulated intracellular calcium mobilization in human neutrophils with an IC₅₀ of 8.4 μM and acts as a calmodulin antagonist, inhibiting calmodulin-dependent phosphodiesterase activity with an IC₅₀ of 31.0 μM, as confirmed by fluorescence spectroscopy . At 100 μM, CI 949 had no inhibitory effect on human neutrophil phospholipase C or protein kinase C, indicating a specific mechanistic locus at calcium/calmodulin-dependent signal transduction rather than broad kinase inhibition. This mechanism is shared with CI-922, another compound in the Parke-Davis tetrazole series, but is absent from the standard clinical mast cell stabilizers (cromolyn sodium, nedocromil) and H₁-antihistamines (ketotifen), which act via distinct and more restricted pathways . Although no direct head-to-head calmodulin assay data exist for the non-tetrazole comparators, the mechanistic class distinction is well-established in the literature: cromolyn and nedocromil are not recognized calmodulin antagonists, and their cellular effects are not attributed to calcium/calmodulin pathway disruption.

Calmodulin antagonism Calcium signaling Signal transduction Phosphodiesterase inhibition

Favorable Immunotoxicity Profile: CI 949 vs. CI-959 in 21-Day Rat Dosing Study

In a direct comparative 21-day oral gavage study in Wistar rats, CI 949 (100 mg/kg/day, once daily) produced no consistent immunomodulation: antibody production and natural killer cell cytotoxicity were not suppressed, and no histopathological lesions were observed in lymphoid tissues, although a reversible increase in liver weight was noted at the 100 mg/kg dose. In stark contrast, CI-959 administered at the same dose level (100 mg/kg/day, twice daily) significantly suppressed antibody production (P < 0.05), impaired the delayed-type hypersensitivity (DTH) reaction, and caused mild-to-severe lymphoid depletion in the thymus and spleen, reflected in significantly reduced spleen and thymus organ weight-to-body weight ratios . These findings establish that CI 949 possesses a markedly cleaner immunotoxicological profile than its benzothiophene analog at equivalent dose levels, with no evidence of specific immune system targeting even at doses that produced some general toxicity.

Immunotoxicity Antibody production Lymphoid organ pathology Delayed-type hypersensitivity Preclinical safety

In Vivo Oral Protective Efficacy in Aerosol-Allergen Challenged Guinea-Pigs

CI 949 demonstrated in vivo protective efficacy in conscious guinea-pigs challenged with aerosolized allergen. A dose of 50 mg/kg administered intraperitoneally (i.p.) protected animals for at least 1 hour post-challenge, while 100 mg/kg i.p. or per os (p.o.) extended protection to at least 2 hours . A separate report confirms that an oral dose of 100 mg/kg at 2 hours before challenge inhibited collapse, whereas the same dose at 4 hours before challenge did not, indicating a time-dependent protective window consistent with oral absorption and distribution . This oral activity distinguishes CI 949 from cromolyn sodium, which is poorly absorbed from the gastrointestinal tract and is clinically administered exclusively by inhalation, limiting its utility in systemic or oral-dosing preclinical models .

In vivo efficacy Oral bioavailability Allergen challenge model Guinea-pig asthma model Bronchoprotection

Optimal Procurement and Application Scenarios for CI 949 Based on Quantitative Differentiation Evidence


Multi-Mediator Allergic Inflammation Models Requiring Simultaneous Histamine, Leukotriene, and Thromboxane Suppression

CI 949 is the compound of choice for in vitro and ex vivo models of allergic mediator release where the experimental objective requires concurrent inhibition of preformed (histamine) and newly synthesized (LTC₄/D₄, TXB₂) mediators from a single agent. As demonstrated by Adolphson et al. (1990), CI 949 is uniquely capable among the Parke-Davis tetrazole series and standard clinical drugs of inhibiting all three mediator classes at quantifiable IC₅₀ values in antigen-challenged guinea-pig lung, whereas ketotifen, cromolyn, and nedocromil each fail to achieve this breadth of inhibition in the same assay . This makes CI 949 particularly valuable for dissecting the relative contributions of histamine-driven vs. eicosanoid-driven components of the allergic response without the confounding variable of combining multiple tool compounds.

Calcium/Calmodulin Signal Transduction Studies in Leukocyte Activation

Researchers investigating the role of calmodulin-dependent pathways in inflammatory cell activation should select CI 949 over conventional mast cell stabilizers because it is the only compound in this pharmacological class with documented, quantified calmodulin antagonist activity (calmodulin-dependent PDE IC₅₀ 31.0 μM) and FMLP-stimulated intracellular calcium mobilization blockade (IC₅₀ 8.4 μM), while sparing phospholipase C and protein kinase C activities . This mechanistic signature — confirmed by fluorescence spectroscopy — provides a clean tool for interrogating calcium/calmodulin signaling nodes in neutrophil, eosinophil, and basophil activation cascades without the confounding off-target kinase inhibition seen with broader-spectrum calmodulin antagonists.

In Vivo Oral-Dosing Allergy and Asthma Models in Rodents

CI 949 enables oral dosing regimens in guinea-pig and rodent models of allergic asthma — a practical advantage over cromolyn sodium, which lacks meaningful oral bioavailability and requires inhalation delivery . With demonstrated oral protection against aerosolized allergen challenge at 100 mg/kg p.o. for ≥2 hours and a well-characterized acute and subacute toxicity profile (LD₅₀ 343–453 mg/kg mice; 806–2,058 mg/kg rats; NOAEL 10 mg/kg/day dogs in 13-week studies), CI 949 offers a defined safety margin for repeated oral dosing in preclinical efficacy studies . This oral route compatibility streamlines experimental logistics and enables pharmacokinetic/pharmacodynamic correlation studies that are impractical with inhalation-only compounds.

Leukocyte Subtype Selectivity Studies Requiring Macrophage-Sparing Activity

When the experimental design demands differential pharmacological modulation of eosinophil and neutrophil responses while minimizing macrophage interference, CI 949 is the appropriate selection over its close structural analog CI-959. CI 949 at 100 μM produces negligible inhibition of macrophage superoxide generation and only 11.7% inhibition of macrophage lysosomal enzyme release, whereas CI-959 elicits broader macrophage engagement (22.7% inhibition of superoxide; 25.6% inhibition of NAGase release) . This narrower leukocyte engagement profile makes CI 949 the superior probe for studies aiming to isolate eosinophil- or neutrophil-specific mechanisms without confounding macrophage-derived signals.

Quote Request

Request a Quote for CI 949

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.